molecular formula C9H12N2O7P2 B105804 Ácido minodrónico CAS No. 180064-38-4

Ácido minodrónico

Número de catálogo: B105804
Número CAS: 180064-38-4
Peso molecular: 322.15 g/mol
Clave InChI: VMMKGHQPQIEGSQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El ácido minodrónico es un fármaco bisfosfonato de tercera generación utilizado principalmente para el tratamiento de la osteoporosis. Es conocido por su alta eficacia en la inhibición de la resorción ósea, convirtiéndolo en un valioso agente terapéutico para controlar la densidad ósea y prevenir fracturas .

Aplicaciones Científicas De Investigación

El ácido minodrónico tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El ácido minodrónico ejerce sus efectos inhibiendo la actividad de la farnesil pirofosfato sintasa, una enzima involucrada en la vía del mevalonato. Esta inhibición conduce a una reducción de la actividad de los osteoclastos, lo que disminuye la resorción ósea y aumenta la densidad ósea .

Análisis Bioquímico

Biochemical Properties

Minodronic acid interacts with the enzyme farnesyl pyrophosphate synthase . This interaction inhibits the activity of the enzyme, which is a key component in the mevalonate pathway that is crucial for the function of osteoclasts . This inhibition leads to the prevention of bone resorption, making minodronic acid effective in the treatment of osteoporosis .

Cellular Effects

Minodronic acid has significant effects on various types of cells, particularly osteoclasts. It inhibits the activity of osteoclasts, the cells responsible for bone resorption . This leads to an increase in bone mineral density and a decrease in the risk of fractures, which is beneficial in the treatment of osteoporosis .

Molecular Mechanism

The molecular mechanism of action of minodronic acid involves the inhibition of farnesyl pyrophosphate synthase . This enzyme is a key player in the mevalonate pathway, which is crucial for the prenylation of small GTPase proteins involved in osteoclast function . By inhibiting this enzyme, minodronic acid prevents the prenylation process, leading to the disruption of osteoclast function and the inhibition of bone resorption .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of minodronic acid in laboratory settings are limited, it has been reported that minodronic acid effectively inhibits bone resorption and increases bone mineral density over a period of 1-2 years .

Dosage Effects in Animal Models

In animal models, minodronic acid has been shown to suppress bone resorption and increase bone mineral density in a dose-dependent manner . The specific effects can vary depending on the dosage and the specific model used.

Metabolic Pathways

Minodronic acid is involved in the mevalonate pathway . It inhibits the enzyme farnesyl pyrophosphate synthase, disrupting the production of farnesyl pyrophosphate, a key intermediate in the pathway . This leads to the disruption of the prenylation of small GTPase proteins, which are crucial for osteoclast function .

Transport and Distribution

As a bisphosphonate, minodronic acid has a high affinity for bone tissue, particularly areas of high bone turnover .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the osteoclasts where it can inhibit the activity of farnesyl pyrophosphate synthase .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación del ácido minodrónico implica varios pasos clave:

Métodos de Producción Industrial: La producción industrial del ácido minodrónico evita el uso de reactivos altamente tóxicos como el cianuro de sodio o el bromo. Las condiciones de reacción son suaves y controlables, lo que hace que el proceso sea adecuado para la producción a gran escala. Los pasos son relativamente cortos y el rendimiento es alto, lo que reduce el costo general .

Análisis De Reacciones Químicas

El ácido minodrónico se somete a varias reacciones químicas, que incluyen:

    Oxidación: El ácido minodrónico puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

    Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores apropiados.

    Sustitución: El ácido minodrónico puede sufrir reacciones de sustitución, particularmente involucrando los grupos ácido fosfónico.

Reactivos y Condiciones Comunes:

    Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

    Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

    Sustitución: Los reactivos como los haluros de alquilo pueden facilitar las reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir varios derivados oxidados del ácido minodrónico .

Comparación Con Compuestos Similares

El ácido minodrónico se compara con otros bisfosfonatos como el ácido etidrónico, el ácido alendrónico y el ácido risedrónico:

Compuestos Similares:

  • Ácido Etidrónico
  • Ácido Alendrónico
  • Ácido Risedrónico
  • Ácido Pamidrónico

El ácido minodrónico destaca por su mayor eficacia y menor incidencia de efectos secundarios, lo que lo convierte en una opción preferida para el tratamiento de la osteoporosis .

Propiedades

IUPAC Name

(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMKGHQPQIEGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048779
Record name Minodronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180064-38-4, 155648-60-5
Record name Minodronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180064-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Minodronic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180064384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Minodronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06548
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 180064-38-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Minodronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Minodronate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MINODRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40SGR63TGL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Imidazo[1,2-a]pyridin-3-yl acetic acid (46 gm), phosphorous acid (75 gm) and 1,4-Dioxane (900 mL) was taken in a four necked round bottom flask fitted with an addition funnel, mechanical stirrer, condenser and thermometer pocket and allowed to stir at 90-95° C. Phosphorus trichloride (130 gm) was then added to reaction mixture and allowed to heat at 90-95° C. The reaction mixture was cooled and distilled water (450 mL) was added to it. The reaction mixture was further heated to 90-95° C. It was then cooled and acetone (1400 mL) was added to it. The solution was further cooled to 0-5° C. and stirred for 4-5 hrs. The precipitated solid was filtered and dried under vacuum to give 44 gm of product.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
130 g
Type
reactant
Reaction Step Three
Quantity
900 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Minodronic acid
Reactant of Route 2
Minodronic acid
Reactant of Route 3
Minodronic acid
Reactant of Route 4
Minodronic acid
Reactant of Route 5
Reactant of Route 5
Minodronic acid
Reactant of Route 6
Minodronic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.